

A Technical Guide to the Physical Properties of 2,6-Dihydroxynaphthalene

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Compound of Interest

Compound Name: 2,6-Dihydroxynaphthalene

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This technical guide provides a comprehensive overview of the core physical properties of **2,6-dihydroxynaphthalene** (CAS No: 581-43-1), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. The information presented herein is intended to support research and development activities by providing a consolidated resource of its fundamental physicochemical characteristics.

Core Physical and Chemical Properties

2,6-Dihydroxynaphthalene is an aromatic organic compound from the naphthalene family, characterized by two hydroxyl groups attached to the naphthalene ring at the 2 and 6 positions. This substitution pattern significantly influences its chemical reactivity and physical properties.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ O ₂	[1],[2],[3]
Molecular Weight	160.17 g/mol	[4],[3],[5],[6]
Appearance	White to off-white, pale cream to brown, or gray solid/powder/crystals.	[4],[7],[3],[8],[9]
Melting Point	220-227 °C	[4],[1],[2],[7]
Boiling Point	375 °C (Predicted)	[4],[10]
Density	1.330 g/cm ³ (at 20 °C)	[4]
pKa	9.55	[4],[7]
Vapor Pressure	3.6 x 10 ⁻⁶ mmHg (at 25 °C)	[4],[7]
Solubility	Insoluble in water; soluble in methanol and hot water; slightly soluble in DMSO.	[4],[7],[11],[12],[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **2,6-dihydroxynaphthalene**.

Determination of Melting Point (Thiele Tube Method)

The melting point of **2,6-dihydroxynaphthalene** can be accurately determined using a Thiele tube apparatus, which ensures uniform heating of the sample.[1][8][12]

- **Sample Preparation:** A small amount of the dry, powdered **2,6-dihydroxynaphthalene** is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[1]
- **Apparatus Setup:** The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted

into a Thiele tube containing a high-boiling point oil, such as mineral oil or silicone oil, ensuring the rubber band is above the oil level.^[1]

- **Heating:** The side arm of the Thiele tube is gently heated with a Bunsen burner. This design promotes convection currents in the oil, leading to a uniform temperature distribution.^[1] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.^[1]
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.^[1] For a pure compound like **2,6-dihydroxynaphthalene**, this range should be narrow.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through systematic testing in various solvents.^{[3][10][11][13]}

- **Initial Solvent Screening:** A small, accurately weighed amount of **2,6-dihydroxynaphthalene** (e.g., 10 mg) is placed in a test tube.
- **Solvent Addition:** A measured volume of the solvent (e.g., 1 mL of water, methanol, DMSO) is added.
- **Observation:** The mixture is agitated vigorously. The degree of dissolution is observed. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is slightly or moderately soluble.^{[11][13]}
- **Temperature Effect:** For solvents in which the compound shows limited solubility, the test tube can be gently heated to observe the effect of temperature on solubility.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of **2,6-dihydroxynaphthalene** can be determined by monitoring the change in its UV absorbance as a function of pH.^{[14][15][16]}

- **Preparation of Buffer Solutions:** A series of buffer solutions with known pH values, spanning a range around the expected pKa (e.g., pH 8 to 11), are prepared. The ionic strength of

these buffers should be kept constant.[14]

- Preparation of Sample Solutions: A stock solution of **2,6-dihydroxynaphthalene** is prepared in a suitable solvent (e.g., methanol). Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with the same concentration of the analyte but different pH values.[14][16]
- Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm). The absorbance at the wavelength of maximum difference between the acidic and basic forms is noted for each pH.[2][14][16]
- Data Analysis: A plot of absorbance versus pH is generated. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.[15]

Spectroscopic Analysis

The IR spectrum of solid **2,6-dihydroxynaphthalene** is typically obtained using the KBr pellet technique.[6][7][9][17]

- Sample Preparation: A small amount of **2,6-dihydroxynaphthalene** (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7][9]
- Pellet Formation: The mixture is then placed in a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[6][9]
- Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.

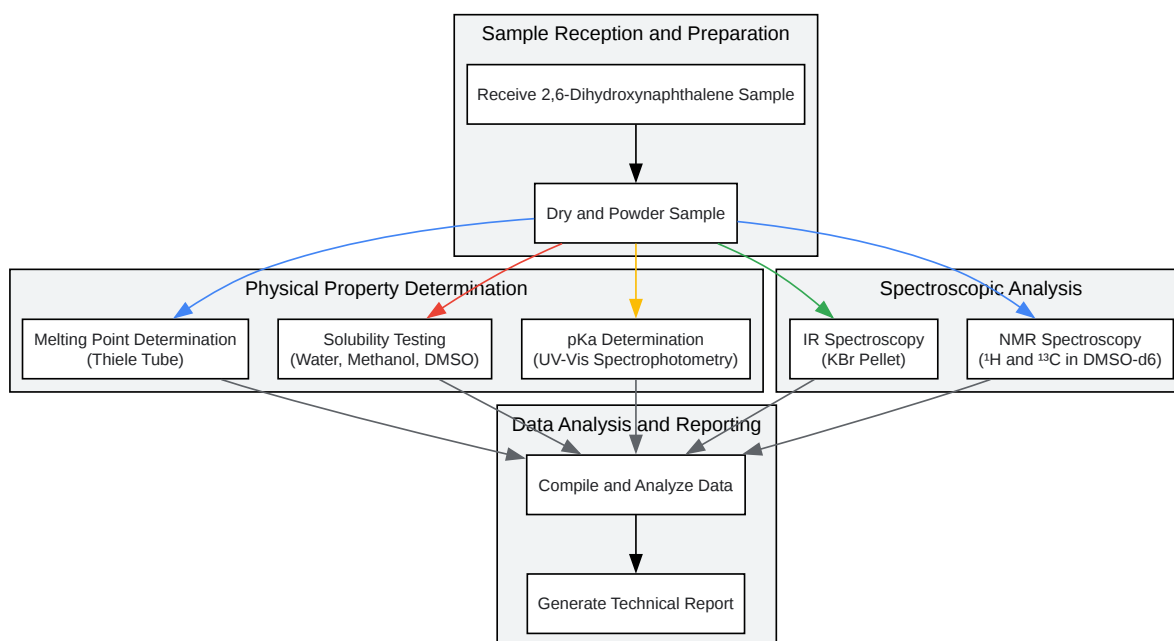
To obtain ^1H and ^{13}C NMR spectra, **2,6-dihydroxynaphthalene** is dissolved in a suitable deuterated solvent.[18][19][20][21][22]

- Sample Preparation: A few milligrams of **2,6-dihydroxynaphthalene** are dissolved in a deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

- Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[18]
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. For ^{13}C NMR, a larger number of scans may be required due to the low natural abundance of the ^{13}C isotope.[20]

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a **2,6-dihydroxynaphthalene** sample.



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Caption: Workflow for the physicochemical characterization of **2,6-dihydroxynaphthalene**.

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